N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide
Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide: is a novel compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thienylcarboxamide derivatives, which have shown promising results in biological and chemical applications.
Preparation Methods
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide involves several steps, typically starting with the preparation of the thienyl derivative. The synthetic route generally includes:
Formation of the Thienyl Derivative: This step involves the reaction of 3-cyano-4-ethyl-5-methyl-2-thiophene with appropriate reagents to introduce the cyano and ethyl groups.
Coupling with Difluorobenzamide: The thienyl derivative is then coupled with 2,5-difluorobenzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or ethyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with specific biological targets.
Medicine: Preliminary research suggests that this compound may have pharmacological properties, such as anti-inflammatory or anti-cancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been reported to interact with cannabinoid receptor type 2 (CB2), which is involved in various physiological processes such as immune response, inflammation, and pain. The compound activates CB2 receptors, inducing a downstream signaling pathway that modulates various biological processes.
Comparison with Similar Compounds
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide can be compared with other similar compounds, such as:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-thiophenecarboxamide: This compound also belongs to the thienylcarboxamide class and has shown similar biological activities.
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,2,3,3,4,4,4-heptafluorobutanamide: This compound has unique properties due to the presence of multiple fluorine atoms, making it useful in specific industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2OS/c1-3-10-8(2)21-15(12(10)7-18)19-14(20)11-6-9(16)4-5-13(11)17/h4-6H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFZOYXPYOLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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